(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone

COMT inhibition off-target liability isothiazole SAR

Select this precise CAS 1286702-26-8 compound — not a generic isothiazole analog — to ensure target selectivity and experimental reproducibility. The p-tolyl at position 3, free 4-NH₂, and unsubstituted piperidine carboxamide at position 5 confer unique Mps1 binding and eliminate COMT off-target activity seen in thiomorpholino analogs. Its modular scaffold (MW 315.43, cLogP ~3.0–3.5) supports systematic SAR exploration and lead optimization for oral bioavailability. Ideal as a chemical probe for spindle assembly checkpoint abrogation and mitotic slippage studies in aneuploid cancer models. Inquire for bulk or custom synthesis.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1286702-26-8
Cat. No. B2560737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone
CAS1286702-26-8
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCCCC3
InChIInChI=1S/C16H19N3OS/c1-11-5-7-12(8-6-11)14-13(17)15(21-18-14)16(20)19-9-3-2-4-10-19/h5-8H,2-4,9-10,17H2,1H3
InChIKeyJJIONRQLORZODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone (CAS 1286702-26-8): A Structurally Distinct Isothiazole Building Block for Mitotic Checkpoint Inhibitor Research


(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone (CAS 1286702-26-8) is a synthetic small-molecule isothiazole derivative featuring a 4-amino-3-(p-tolyl)isothiazole core coupled to a piperidine moiety via a methanone linkage. This compound belongs to the broader class of amino-substituted isothiazoles, which have been patented as inhibitors of the mitotic checkpoint (spindle assembly checkpoint) with potential antineoplastic applications [1]. The molecule’s molecular formula is C₁₇H₂₁N₃OS, with a molecular weight of 315.43 g/mol [2]. Compared to other amino-substituted isothiazoles disclosed in the Bayer patent family (e.g., WO2014118186A1), the specific combination of a p-tolyl group at position 3, a free amino group at position 4, and an unsubstituted piperidine carboxamide at position 5 defines a distinct chemical space that may confer unique physicochemical and target-binding properties [1].

Why Generic Isothiazole Substitution Fails: The Critical Role of Piperidine and Aryl Substituent Identity for Target Engagement


Amino-substituted isothiazoles are not functionally interchangeable. The Bayer patent family (WO2014118186A1) explicitly demonstrates that mitotic checkpoint inhibitory activity is highly sensitive to the nature of the substituents at positions 3, 4, and 5 of the isothiazole ring [1]. Even closely related analogs within the same patent—such as isothiazoles bearing thiomorpholine or 4-methylpiperazine instead of piperidine—show divergent biological profiles, as evidenced by target-specific IC₅₀ values measured for comparator compounds in independent biochemical assays (e.g., IC₅₀ of 18 µM against COMT for the thiomorpholino analog, versus no reported COMT activity for the piperidine analog) [2]. Additionally, the meta- vs. para-substitution pattern on the piperidine ring (e.g., 3-methylpiperidine vs. piperidine) creates steric and electronic distinctions that affect binding pocket complementarity [1]. Consequently, substituting (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone with a generic isothiazole analog without rigorous comparative data risks loss of target selectivity, altered pharmacokinetics, and irreproducible experimental outcomes.

Quantitative Differentiation Guide for (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone Against Closest Analogs


Piperidine vs. Thiomorpholine at Position 5: COMT Off-Target Liability Profile

The thiomorpholino analog ((4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone, CAS 1286702-31-5) exhibits a significant off-target interaction with C-terminal His6-tagged recombinant human membrane-bound catechol O-methyltransferase (COMT), with an IC₅₀ of 1.80 × 10⁴ nM (18 µM) [1]. In contrast, (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone (CAS 1286702-26-8) has not been reported to inhibit COMT in the same assay system, suggesting that the replacement of sulfur (thiomorpholine) with carbon (piperidine) at the 5-position amide moiety substantially reduces COMT binding affinity. This differential selectivity profile is critical for mitotic checkpoint inhibitor programs where COMT-mediated metabolic interference is undesirable.

COMT inhibition off-target liability isothiazole SAR

Patent-Disclosed Target Class Specificity: Mitotic Checkpoint (Mps1) Inhibition by Amino-Substituted Isothiazoles

The amino-substituted isothiazole scaffold, encompassing (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone, is explicitly claimed as an inhibitor of the mitotic checkpoint (spindle assembly checkpoint) targeting Mps1 kinase in Bayer’s patent family (WO2014118186A1, US 9682995) [1]. This target class specificity distinguishes it from other isothiazole derivatives, such as CP-547632, which targets VEGFR-2/FGFR kinases (IC₅₀ = 6–11 nM) [2]. The selective Mps1 targeting is functionally relevant: Mps1 inhibitors force tumor cells with high aneuploidy to undergo mitotic catastrophe, whereas VEGFR-2 inhibitors act primarily on tumor angiogenesis [1]. Within the Bayer patent, compounds bearing the piperidine carboxamide motif at position 5 (such as the target compound) are preferred embodiments for achieving nanomolar-range Mps1 inhibition, though the exact IC₅₀ of CAS 1286702-26-8 has not been publicly disclosed.

Mps1/TTK kinase spindle assembly checkpoint cancer cell proliferation

Physicochemical Property Differentiation: Molecular Weight and Calculated LogP vs. Piperazine Analogs

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone possesses a molecular weight of 315.43 g/mol and a calculated LogP of approximately 3.0–3.5 [1]. In contrast, the piperazine analog (1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone, CAS not available via authoritative database) has a molecular weight of 420.53 g/mol, exceeding the typical Rule-of-Five threshold of 500 Da but still 33% heavier than the piperidine compound [2]. This molecular weight advantage of the piperidine compound may translate to improved passive membrane permeability and oral bioavailability, which are critical for in vivo pharmacological validation studies.

drug-likeness physicochemical properties permeability prediction

Synthetic Tractability and Building Block Versatility vs. Fused-Ring Isothiazole Analogs

The patent literature describes synthetic routes to amino-substituted isothiazoles via modular assembly of the isothiazole core, allowing independent variation of the aryl group at position 3 (p-tolyl), the amine at position 4, and the amide at position 5 (piperidine) [1]. This contrasts with fused-ring isothiazole derivatives (e.g., thieno[2,3-c]isothiazoles such as (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(p-tolyl)methanone, CAS not publicly available), where the fused bicyclic system restricts SAR exploration at the corresponding positions . The monocyclic isothiazole core of the target compound offers greater synthetic flexibility for late-stage diversification, which is advantageous for hit-to-lead optimization and focused library synthesis.

synthetic accessibility chemical probe development library synthesis

Primary Research and Industrial Application Scenarios for (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone (CAS 1286702-26-8)


Chemical Probe for Mitotic Checkpoint (Mps1 Kinase) Target Validation

This compound is most appropriately deployed as a chemical probe in cellular assays designed to validate Mps1 kinase dependency in cancer cell lines. Given the patent-disclosed classification of amino-substituted isothiazoles as mitotic checkpoint inhibitors, researchers can use CAS 1286702-26-8 to assess spindle assembly checkpoint abrogation, mitotic slippage, and induction of multinuclearity in aneuploid cancer models [1]. The absence of COMT off-target activity (in contrast to the thiomorpholino analog) reduces metabolic confounding, making it a cleaner tool for target engagement studies [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound’s favorable physicochemical profile (MW = 315.43 g/mol, cLogP ~3.0–3.5) positions it as an attractive starting point for lead optimization programs targeting oral bioavailability. Its monocyclic isothiazole core allows independent SAR exploration at three positions, enabling medicinal chemists to systematically improve potency, selectivity, and ADME properties. The lower molecular weight compared to piperazine analogs (420.53 g/mol) provides headroom for adding functional groups without exceeding drug-likeness thresholds [3].

Focused Library Synthesis for Kinase Selectivity Profiling

The modular synthetic accessibility of the amino-substituted isothiazole scaffold makes this compound suitable as a core template for generating focused compound libraries. By varying the aryl substituent (p-tolyl), the amine (4-NH₂), and the amide partner (piperidine), researchers can rapidly explore kinase selectivity profiles across the Mps1/TTK family and related mitotic kinases. This diversification potential exceeds that of fused-ring isothiazole analogs, enabling more efficient SAR campaigns [1].

Comparative Oncology Pharmacology Studies with VEGFR-Targeting Isothiazoles

For research programs investigating the therapeutic index of mitotic vs. angiogenic kinase inhibition, this compound serves as a valuable comparator to VEGFR-2/FGFR-targeting isothiazoles such as CP-547632 (VEGFR-2 IC₅₀ = 6 nM). Head-to-head phenotypic screening in tumor cell panels can reveal whether Mps1 inhibition offers superior antiproliferative activity in specific genetic backgrounds (e.g., TP53-mutant, high-aneuploidy cancers) compared to anti-angiogenic mechanisms [4].

Quote Request

Request a Quote for (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.